molecular formula C7H18N2O B1517037 (3-Aminopropyl)(2-methoxyethyl)methylamine CAS No. 74247-25-9

(3-Aminopropyl)(2-methoxyethyl)methylamine

Cat. No.: B1517037
CAS No.: 74247-25-9
M. Wt: 146.23 g/mol
InChI Key: HKXOLSWLDQZOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminopropyl)(2-methoxyethyl)methylamine is a useful research compound. Its molecular formula is C7H18N2O and its molecular weight is 146.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-(2-methoxyethyl)-N'-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O/c1-9(5-3-4-8)6-7-10-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXOLSWLDQZOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of phthalimide 298 (50.0 g, 181 mmol) and N2H4—H2O (17.5 mL, 362 mmol) in EtOH (500 mL) was stirred at reflux temperature for 2 h. The solution was cooled to 5° C. for 2 h, the precipitate filtered, washed with EtOH (5 mL) and the filtrate evaporated to half volume. The solution was cooled at 5° C. for a further 2 h, the precipitate filtered, washed with EtOH (5 mL) and the filtrate evaporated. The residue was dissolved in 1 M HCl (50 mL), washed with Et2O (2×50 mL) and the pH of the aqueous fraction adjusted to 10 with dilute aqueous NH3 solution. The mixture was extracted with CHCl3 (4×50 mL), the combined organic fraction dried and the solvent evaporated to give diamine 299 (Sandberg, R., et al., Acta Pharmaceutica Suecica 1979, 16, 386-395) as a pale yellow oil (25.2 g, 95%) which was used without further purification: 1H NMR [(CD3)2SO] δ 3.38 (t, J=6.0 Hz, 2H, CH2O), 3.21 (s, 3H, OCH3), 2.60 (t, J=6.8 Hz, 2H, CH2N), 2.46 (t, J=6.0 Hz, 2H, CH2N), 2.36 (t, J=7.0 Hz, 2H, CH2N), 2.14 (s, 3H, NCH3), 1.50 (p, J=7.0 Hz, 2H, CH2), NH2 not observed; HRMS (Cl+) calcd for C7H17N2O (M-H+) m/z 145.1341, found 145.1337.
Name
phthalimide
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
N2H4 H2O
Quantity
17.5 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminopropyl)(2-methoxyethyl)methylamine
Reactant of Route 2
Reactant of Route 2
(3-Aminopropyl)(2-methoxyethyl)methylamine
Reactant of Route 3
Reactant of Route 3
(3-Aminopropyl)(2-methoxyethyl)methylamine
Reactant of Route 4
Reactant of Route 4
(3-Aminopropyl)(2-methoxyethyl)methylamine
Reactant of Route 5
Reactant of Route 5
(3-Aminopropyl)(2-methoxyethyl)methylamine
Reactant of Route 6
Reactant of Route 6
(3-Aminopropyl)(2-methoxyethyl)methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.